One of the primary applications of sodium acetate-1-3C lies in the study of metabolism and metabolomics. Researchers can administer this compound to various biological systems, such as cells, tissues, or even whole organisms. By tracking the fate of the 13C label through various metabolic pathways, scientists can gain insights into:
Sodium acetate-1-13C also finds applications in magnetic resonance techniques, such as Magnetic Resonance Spectroscopy (MRS) and Magnetic Resonance Imaging (MRI). The 13C label provides a distinct signal in the spectrum, allowing researchers to:
In recent years, sodium acetate-1-13C has also been utilized in hyperpolarization techniques, which significantly enhance the sensitivity of MRI signals. This allows researchers to:
Sodium acetate-1-13C is a stable isotope-labeled compound of sodium acetate, which is the sodium salt of acetic acid. Its chemical formula is or , with the unique feature that one of the carbon atoms in the acetate group is labeled with the carbon-13 isotope. This labeling allows for enhanced tracking and analysis in various scientific studies, particularly in metabolic and biochemical research.
Sodium acetate appears as a white crystalline powder or granules and is hygroscopic, meaning it can absorb moisture from the environment. It is highly soluble in water, with solubility increasing with temperature. The compound has a melting point of 324 °C and a boiling point of 881.4 °C. In its pure form, sodium acetate is odorless, but when decomposed, it emits a vinegar-like smell due to the release of acetic acid vapors .
Sodium acetate itself does not have a specific mechanism of action as it's a simple salt. However, the acetate group plays a crucial role in cellular metabolism as part of the acetyl CoA molecule, which is central to energy production through the citric acid cycle [].
Sodium acetate-1-13C, due to the isotope labeling, allows researchers to trace the movement and utilization of the acetate group in various metabolic pathways within cells and organisms []. This information is valuable for understanding metabolic processes, drug action, and other areas of biological research.
Sodium acetate-1-13C has been studied for its metabolic effects, particularly regarding energy expenditure and substrate utilization. Research indicates that ingestion of sodium acetate can induce metabolic alkalosis and influence fat and carbohydrate metabolism. In a study involving healthy volunteers, it was found that approximately 80% of exogenous acetate was oxidized during rest periods, highlighting its role as an energy substrate .
Additionally, sodium acetate can alter blood and urine pH levels by generating bicarbonate upon absorption, which may have implications for electrolyte balance in clinical settings .
Sodium acetate-1-13C can be synthesized through several methods:
Sodium acetate-1-13C has several applications:
Studies have shown that sodium acetate interacts with various metabolic pathways. For instance, it influences energy expenditure and substrate oxidation rates, providing insights into how exogenous sources of acetate are utilized by the body. The presence of sodium acetate can also affect the utilization of fats and carbohydrates differently compared to other sodium salts like sodium bicarbonate .
Several compounds are structurally or functionally similar to sodium acetate-1-13C. Here are some notable examples:
Compound Name | Chemical Formula | Key Differences |
---|---|---|
Sodium Acetate | Non-labeled version used in general applications | |
Sodium Bicarbonate | Primarily used as an antacid; different metabolic effects | |
Potassium Acetate | Similar buffering capacity; potassium source instead of sodium | |
Calcium Acetate | Used for calcium supplementation; different ionic properties |
Sodium acetate-1-13C stands out due to its specific isotopic labeling, which provides unique advantages for tracing metabolic processes compared to its non-labeled counterparts .
The synthesis of sodium acetate-1-¹³C requires sophisticated isotope incorporation strategies to achieve the precise placement of carbon-13 at the carboxyl carbon position [1] [2]. Several methodological approaches have been developed to accomplish this specific isotopic labeling pattern.
The most widely employed method for carbon-13 incorporation involves the utilization of ¹³C-enriched carbon dioxide as the primary carbon source [3]. This approach leverages biological and chemical reduction pathways where ¹³CO₂ serves as the precursor for acetate formation. Research has demonstrated that fecal suspensions from humans can produce acetate labeled in both methyl and carboxyl groups when incubated with ¹³CO₂ and hydrogen gas [3]. The incorporation efficiency varies depending on pH conditions, with optimal yields reaching approximately 85 mole percent when using 1-deoxy-2,3-hexodiulose as a precursor [4].
The carbon dioxide reduction pathway follows the general reaction scheme where four molecules of hydrogen gas react with one molecule of ¹³CO₂ to form acetate and water [3]. This process occurs through a sequence of enzymatic reactions involving carbon dioxide fixation enzymes and subsequent reduction steps. The isotopic enrichment achieved through this method typically ranges from 70 to 85 percent for the carboxyl carbon position [3].
Alternative synthetic approaches involve direct chemical incorporation of carbon-13 through established organic synthesis protocols [5]. The classical Kiliani synthesis procedure has been adapted for the preparation of ¹³C-enriched starting materials, which can subsequently be converted to acetate derivatives [5]. This methodology allows for precise control over isotope placement and typically yields higher isotopic purity compared to biological methods.
Chemical synthesis routes often employ ¹³C-labeled precursors such as ¹³C-methanol or ¹³C-formaldehyde, which undergo oxidation and subsequent reactions to form the desired acetate structure [4]. These approaches require careful optimization of reaction conditions to prevent isotope scrambling and maintain the integrity of the carbon-13 label at the target position.
Microbial fermentation represents another significant approach for isotope incorporation, utilizing genetically modified or selected microorganisms capable of efficient carbon-13 uptake and metabolism [6] [7]. Escherichia coli cultures grown in defined media containing sodium acetate as the sole carbon source demonstrate uniform carbon-13 labeling patterns exceeding 95 percent enrichment [6].
The biosynthetic approach offers advantages in terms of specificity and yield, particularly for large-scale production requirements. Metabolic flux analysis studies have revealed that acetate conversion pathways through the tricarboxylic acid cycle and glyoxylate shunt can be optimized to maximize isotope incorporation efficiency [7]. These biological systems typically achieve higher atom percent enrichment compared to purely chemical methods while maintaining cost-effectiveness for industrial applications.
High-performance column chromatography represents the primary purification methodology for achieving pharmaceutical-grade sodium acetate-1-¹³C with enhanced isotopic purity [8] [9]. The separation process typically employs specialized resins designed for organic acid purification, with ethyl acetate and methanol solvent systems providing optimal resolution [8].
Purification Method | Isotopic Purity Achieved | Recovery Yield | Processing Time |
---|---|---|---|
Column Chromatography | 99.1-99.8% | 87.6-95.0% | 2-4 hours |
Crystallization | 98.0-99.5% | 92.0-97.5% | 8-12 hours |
Solvent Extraction | 95.0-98.5% | 85.0-92.0% | 1-3 hours |
The chromatographic process utilizes gradient elution protocols with carefully controlled flow rates and temperature conditions [9]. Automatic column chromatography systems have been developed that employ siphon-effect driving mechanisms and infrared droplet counting for precise quantitative control [9]. These systems achieve reproducible separation performance with procedure blanks as low as 0.1 nanograms for target compounds.
Fractional crystallization techniques provide an effective means for enhancing isotopic purity through selective precipitation of the desired isotopologue [10]. The separation method involves controlled dehydration of acetate solutions through evaporation, followed by temperature-controlled crystallization to achieve optimal separation of sodium acetate from potential sodium sulfate impurities [10].
The crystallization process requires precise control of solution concentration, temperature gradients, and nucleation conditions to maximize isotope enrichment [10]. Research has demonstrated that controlled precipitation can improve isotopic purity from initial values of 95-97 percent to final concentrations exceeding 99 percent atom percent carbon-13 [1] [2].
Isotope ratio outlier analysis techniques have been developed to enhance purification efficiency through characteristic isotopic pattern recognition [11]. This methodology utilizes samples labeled with different carbon-13 concentrations to create distinctive isotopic signatures that facilitate identification and separation of the target compound from impurities [11].
Gas chromatography coupled with mass spectrometry provides analytical support for purification processes by enabling real-time monitoring of isotopic enrichment levels [12]. The technique allows for determination of enrichment values with uncertainties typically less than 2 percent relative standard deviation [12]. Advanced time-of-flight mass spectrometry systems achieve improved baseline resolution between isotopes, reducing erroneous results and enabling more accurate quantification of labeled compositions [13].
Pharmaceutical-grade sodium acetate-1-¹³C requires rigorous isotopic purity verification through multiple analytical techniques [14] [15]. Nuclear magnetic resonance spectroscopy serves as the primary identification method, with ¹³C nuclear magnetic resonance providing definitive confirmation of isotope placement and enrichment levels [14] [15].
The quality control protocol mandates isotopic enrichment values exceeding 99 atom percent carbon-13, with chemical purity specifications of 98 percent or higher [1] [2] [14]. Gas chromatography-mass spectrometry analysis confirms isotopic enrichment through peak area integration of molecular ion clusters, with typical precision values ranging from 1.6 to 5.9 percent coefficient of variation [16].
Quality Parameter | Specification | Analytical Method | Acceptance Criteria |
---|---|---|---|
Isotopic Enrichment | >99 atom% ¹³C | Gas Chromatography-Mass Spectrometry | ≥99.0% |
Chemical Purity | >98% | High-Performance Liquid Chromatography | ≥98.0% |
Water Content | <4.5% (w/w) | Infrared Spectroscopy | ≤4.5% |
Bacterial Endotoxin | <25 EU/mL | United States Pharmacopeia Method 85 | <25 EU/mL |
Total Aerobic Microbial Count | <10 CFU/mL | United States Pharmacopeia Method 61 | <10 CFU/mL |
High-performance liquid chromatography analysis provides comprehensive assessment of chemical purity by identifying and quantifying related impurities [15]. The analytical protocol requires that total unidentified impurities remain below 2.00 percent area, with individual impurity peaks not exceeding 3.00 percent area [15].
Residual solvent analysis employs headspace gas chromatography to detect and quantify volatile organic compounds that may remain from synthesis or purification processes [15]. Acceptable limits for common solvents include acetone concentrations below 5000 micrograms per gram and acetonitrile levels below 200 micrograms per gram [15].
Current Good Manufacturing Practice compliance requires comprehensive documentation of all quality control procedures and results [15]. The pharmaceutical-grade material must conform to materials suitable for Phase 1 Clinical Trials as described in International Council for Harmonisation Guidance Q7A for active pharmaceutical ingredients [15].
Microbiological testing protocols ensure sterility and absence of pathogenic contamination through total aerobic microbial count determination and bacterial endotoxin analysis [15]. These assessments utilize United States Pharmacopeia methods 61 and 85 respectively, with strict acceptance criteria to guarantee pharmaceutical safety standards [15].
Nuclear magnetic resonance spectroscopy serves as the cornerstone technique for analyzing sodium acetate-1-¹³C, providing detailed information about the isotopic labeling pattern and molecular structure. The ¹³C enrichment at the carboxyl position fundamentally alters the spectroscopic properties of the compound, necessitating specialized analytical approaches.
The ¹³C nuclear magnetic resonance spectrum of sodium acetate-1-¹³C exhibits distinct characteristics that differentiate it from the natural abundance compound. The carboxyl carbon (C-1) position shows significant enhancement in signal intensity due to the ¹³C isotopic enrichment, typically achieving 99 atom percent ¹³C content [2] [3].
The chemical shift of the labeled carboxyl carbon appears at 182.1 parts per million when analyzed in deuterium oxide solvent, representing a slight downfield shift compared to the natural abundance value of 179.0 parts per million [4]. This shift reflects the influence of the ¹³C isotope on the electronic environment of the carboxyl group. The methyl carbon (C-2) maintains its natural abundance ¹³C content and exhibits a chemical shift of approximately 20.0 parts per million, consistent with typical acetate methyl carbon resonances [5] [4] [6].
Quantitative analysis of the ¹³C nuclear magnetic resonance spectrum enables determination of isotopic enrichment levels through integration of the enhanced carboxyl carbon signal relative to the natural abundance methyl carbon signal. The integration ratio provides direct measurement of the ¹³C incorporation efficiency, with commercial preparations typically achieving greater than 99 atom percent enrichment at the C-1 position [2] [7] [3].
Relaxation parameters, including longitudinal relaxation time (T₁) and transverse relaxation time (T₂), show notable differences between the labeled and unlabeled carbons. The carboxyl ¹³C typically exhibits longer T₁ values due to reduced dipolar interactions with surrounding protons, while the methyl carbon maintains relaxation characteristics similar to natural abundance compounds [8] [9] [10].
Multidimensional nuclear magnetic resonance techniques provide comprehensive structural verification and isotopomer analysis for sodium acetate-1-¹³C. These advanced methods exploit the scalar coupling interactions between ¹³C nuclei and adjacent protons to establish connectivity patterns and confirm the isotopic labeling position.
Heteronuclear Single Quantum Coherence spectroscopy represents the most sensitive and widely applied technique for isotopomer verification. This experiment correlates ¹³C chemical shifts with directly bonded proton chemical shifts, creating characteristic cross-peaks that confirm the ¹³C labeling pattern [11] [12] [13]. For sodium acetate-1-¹³C, the Heteronuclear Single Quantum Coherence spectrum exhibits a strong correlation between the carboxyl carbon at 182.1 parts per million and the absence of directly bonded protons, confirming the quaternary nature of the labeled carbon [14] [15].
Heteronuclear Multiple Bond Correlation spectroscopy provides complementary information by revealing long-range correlations between ¹³C and protons separated by two or three bonds. In sodium acetate-1-¹³C, this technique demonstrates the coupling between the labeled carboxyl carbon and the methyl protons, establishing the molecular connectivity and confirming the structural integrity of the compound [11] [12] [13].
Two-dimensional ¹³C-¹³C correlation spectroscopy, particularly the Incredible Natural Abundance DoublE QUAntum Transfer Experiment, enables detection of ¹³C-¹³C scalar couplings in doubly labeled isotopomers. While sodium acetate-1-¹³C contains only single ¹³C labeling, this technique proves valuable for detecting potential impurities or multiple labeling patterns that might arise during synthesis [9] [10] [16].
Multiplicity-edited Heteronuclear Single Quantum Coherence spectroscopy provides enhanced resolution by differentiating between carbon types based on their proton multiplicity. This technique effectively separates quaternary carbons from CH₃, CH₂, and CH groups, facilitating unambiguous identification of the labeled carboxyl carbon in sodium acetate-1-¹³C [11] [12] [13].
Mass spectrometry provides definitive analysis of isotopic purity and molecular composition for sodium acetate-1-¹³C through precise determination of mass-to-charge ratios and fragmentation patterns. The technique offers high sensitivity and selectivity for distinguishing between labeled and unlabeled compounds.
The molecular ion peak for sodium acetate-1-¹³C appears at mass-to-charge ratio 83.03, representing a unit mass increase compared to the natural abundance compound at 82.03 [17] [7] [3]. This mass shift of +1 directly corresponds to the single ¹³C substitution at the carboxyl position, providing immediate confirmation of isotopic labeling.
Isotope ratio mass spectrometry enables precise quantification of ¹³C enrichment levels through measurement of the intensity ratio between labeled and unlabeled molecular ions. Commercial preparations typically achieve 99 atom percent ¹³C enrichment, as determined by the ratio of the 83.03 mass-to-charge peak to the 82.03 peak [18] [7] [19]. This analysis requires careful consideration of natural abundance contributions and instrumental mass discrimination effects.
Fragmentation analysis reveals characteristic patterns that confirm the isotopic labeling position. The acetate anion fragment (CH₃COO⁻) produces ions at 59 mass-to-charge for the natural abundance compound and 60 mass-to-charge for the ¹³C-labeled variant [18] [20] [21]. Carbon dioxide elimination generates fragments at 44 mass-to-charge (¹²CO₂) and 45 mass-to-charge (¹³CO₂), with the intensity ratio providing additional confirmation of isotopic purity [18] [19].
Liquid chromatography coupled with tandem mass spectrometry offers enhanced specificity for analyzing sodium acetate-1-¹³C in complex matrices. This technique separates the target compound from potential impurities before mass spectrometric analysis, ensuring accurate isotopic purity determination [20] [21] [22]. The method proves particularly valuable for quality control applications in pharmaceutical and research settings.
Isotopic Ratio Outlier Analysis represents an advanced approach for distinguishing biological signals from analytical artifacts in complex samples. This technique utilizes the characteristic isotopic patterns of ¹³C-labeled compounds to identify authentic metabolites and eliminate background interference [20] [23]. The method demonstrates particular utility in metabolomics applications where sodium acetate-1-¹³C serves as a tracer compound.
X-ray crystallography provides detailed structural information about sodium acetate-1-¹³C in the solid state, revealing the effects of isotopic substitution on crystal packing and molecular geometry. The technique offers atomic-level resolution of structural parameters and enables comparison with natural abundance compounds.
Crystal structure analysis of sodium acetate-1-¹³C reveals minimal perturbation of the molecular geometry compared to the natural abundance compound. The compound typically crystallizes in the monoclinic crystal system with space group C2/c when prepared as the trihydrate form [24] [25] [26]. Unit cell parameters show marginal variations from the unlabeled compound, with dimensions of approximately 12.475 Å × 10.407 Å × 10.449 Å and a β angle of 112.65° [24] [27] [28].
The anhydrous form of sodium acetate-1-¹³C adopts an orthorhombic crystal system with space group Pcca, exhibiting unit cell dimensions of 5.95 Å × 10.09 Å × 5.90 Å [27] [29] [30]. The crystal structure consists of alternating sodium-carboxylate and methyl group layers, with the ¹³C substitution having negligible impact on the overall packing arrangement [26] [31] [32].
Density measurements indicate a slight increase in crystal density for the ¹³C-labeled compound compared to the natural abundance material, reflecting the higher atomic mass of the ¹³C isotope. The trihydrate form exhibits a density of approximately 1.45 g/cm³, while the anhydrous form shows a density of 1.528 g/cm³ [24] [25] [26].
Powder X-ray diffraction patterns confirm the phase purity and crystalline structure of sodium acetate-1-¹³C preparations. The diffraction pattern exhibits characteristic peaks corresponding to the expected crystal structure, with no evidence of impurity phases or structural distortion due to isotopic labeling [33] [34] [35]. The technique proves particularly valuable for distinguishing between different polymorphic forms and hydration states of the compound.
Temperature-dependent crystallographic studies reveal thermal stability characteristics similar to the natural abundance compound. The trihydrate form undergoes dehydration upon heating, with complete water loss occurring around 120°C to yield the anhydrous form [35] [28] [36]. The isotopic labeling does not significantly affect the thermal behavior or phase transition temperatures.